molecular formula C6H5FN2O2 B101823 2-Fluoro-4-methyl-5-nitropyridine CAS No. 19346-47-5

2-Fluoro-4-methyl-5-nitropyridine

Cat. No. B101823
CAS RN: 19346-47-5
M. Wt: 156.11 g/mol
InChI Key: NSKQWXVTBOPEMH-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H5FN2O2 and a molecular weight of 156.12 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-methyl-5-nitropyridine is 1S/C6H5FN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 . The compound has a topological polar surface area of 58.7 Ų .


Physical And Chemical Properties Analysis

2-Fluoro-4-methyl-5-nitropyridine has a molecular weight of 156.11 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It has a rotatable bond count of 0 .

Scientific Research Applications

Organic Synthesis Intermediates

2-Fluoro-4-methyl-5-nitropyridine serves as an intermediate in organic synthesis. Its unique structure allows for the introduction of fluorine atoms into complex molecules, which can significantly alter the physical and chemical properties of the compounds .

Pharmaceutical Research

In pharmaceutical research, this compound is used as an intermediate for the development of drugs. The presence of both a nitro group and a fluorine atom makes it a valuable precursor in the synthesis of various pharmacologically active molecules .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures of agricultural chemicals can improve their physical, biological, and environmental properties. 2-Fluoro-4-methyl-5-nitropyridine can be utilized to synthesize new compounds with potential use as herbicides or insecticides .

-labeled compounds. .

Material Science

This compound can contribute to the development of new materials with specific electronic or photonic properties due to the electron-withdrawing effects of the fluorine and nitro groups, which can influence the electronic structure of materials .

Catalysis

In catalytic processes, 2-Fluoro-4-methyl-5-nitropyridine can be used to introduce fluorine into other molecules, thereby affecting the reactivity and selectivity of catalytic reactions .

Fluorine Chemistry

It is a valuable reagent in fluorine chemistry, providing insights into the behavior of fluorinated compounds and helping to develop new synthetic methods for introducing fluorine into organic molecules .

Environmental Science

Research into the environmental impact of fluorinated compounds often includes compounds like 2-Fluoro-4-methyl-5-nitropyridine to understand their stability, degradation, and potential environmental risks .

Safety and Hazards

2-Fluoro-4-methyl-5-nitropyridine is associated with several hazard statements, including H226, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, and avoiding contact with eyes, skin, or clothing .

Future Directions

2-Fluoro-4-methyl-5-nitropyridine can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical production processes .

Mechanism of Action

Target of Action

2-Fluoro-4-methyl-5-nitropyridine is primarily used as an intermediate in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which involves the transfer of an organic group from boron to palladium . This process is part of the Suzuki–Miyaura coupling reaction, which is used to form carbon–carbon bonds .

Biochemical Pathways

It is known that the compound plays a key role in the suzuki–miyaura coupling reaction, which is a critical process in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The primary result of the action of 2-Fluoro-4-methyl-5-nitropyridine is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Action Environment

The action of 2-Fluoro-4-methyl-5-nitropyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it is used requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

2-fluoro-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKQWXVTBOPEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382487
Record name 2-Fluoro-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methyl-5-nitropyridine

CAS RN

19346-47-5
Record name 2-Fluoro-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methyl-5-nitropyridine
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